molecular formula C12H8FN3O4 B5521880 3-fluoro-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

3-fluoro-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

Cat. No.: B5521880
M. Wt: 277.21 g/mol
InChI Key: GCBYMPDPSIVJEX-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluoro-substituted benzene ring and a nitrofuran moiety linked through a hydrazone bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 5-nitrofurfural. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The nitrofuran moiety in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The nitro group in the furan ring can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the nitrofuran moiety.

    Reduction: Amino-substituted derivatives of the furan ring.

    Substitution: Various substituted benzohydrazide derivatives.

Scientific Research Applications

3-fluoro-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, particularly in the context of mitochondrial function.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or proteins. The nitrofuran moiety can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of enzyme activity or disruption of protein function, contributing to its biological effects.

Comparison with Similar Compounds

    3-fluoro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide: This compound has a similar structure but with a thiophene ring instead of a furan ring.

    4-fluoro-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide: This compound has the fluoro group at the 4-position of the benzene ring instead of the 3-position.

Uniqueness: 3-fluoro-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is unique due to the presence of both a fluoro-substituted benzene ring and a nitrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O4/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBYMPDPSIVJEX-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.